Diethyl (3-(oxiranylmethoxy)propyl)phosphonate
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Overview
Description
Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organic compound with the molecular formula C10H21O5P It contains a phosphonate group, which is known for its stability and resistance to hydrolysis
Preparation Methods
The synthesis of diethyl (3-(oxiranylmethoxy)propyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with alkyl halides . Another method includes the acylation of methylphosphonates, which involves metalation followed by reaction with acetyl chloride . Industrial production methods often rely on these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
Diethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cross-Coupling Reactions: Using catalysts like palladium, it can undergo cross-coupling reactions with aryl and vinyl halides.
Common reagents used in these reactions include triflic anhydride for activation and various nucleophiles for substitution . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s stability and resistance to hydrolysis make it a valuable component in drug development.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form stable complexes with metal ions, influencing biochemical pathways . Additionally, its resistance to hydrolysis allows it to remain active in biological systems for extended periods .
Comparison with Similar Compounds
Properties
CAS No. |
55884-03-2 |
---|---|
Molecular Formula |
C10H21O5P |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
2-(3-diethoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)7-5-6-12-8-10-9-13-10/h10H,3-9H2,1-2H3 |
InChI Key |
PCAJGNDUGRGSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCOCC1CO1)OCC |
Origin of Product |
United States |
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